
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Overview
Description
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is an organic compound with the molecular formula C14H11NO2. It is characterized by the presence of a hydroxy group, a phenoxy group, and a nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzaldehyde with a cyanide source in the presence of a base. One common method is the use of sodium cyanide (NaCN) in an aqueous or alcoholic medium. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or extraction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(3-phenoxyphenyl)acetonitrile.
Reduction: Formation of 2-amino-2-(3-phenoxyphenyl)acetonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. The compound's mechanism involves interaction with cellular targets that disrupt essential biological processes, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The specific molecular pathways involved are under investigation, but initial findings indicate potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and may influence cancer treatment efficacy .
Pharmaceutical Applications
Drug Development
this compound serves as a key intermediate in synthesizing complex organic molecules used in pharmaceuticals. Its unique functional groups allow for modifications that can enhance the pharmacological properties of drug candidates. For instance, its ability to act as a cytochrome P450 inhibitor suggests it could be valuable in drug-drug interaction studies .
Enzyme Inhibition Studies
The compound has been utilized in research focusing on enzyme inhibition, particularly regarding cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9. These enzymes are critical for the metabolism of many drugs, and understanding how this compound interacts with them can help predict potential drug interactions and side effects .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity in industrial settings. Common methods include the use of large reactors and continuous flow systems, often followed by purification techniques such as distillation and recrystallization.
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .
- Pharmacokinetic Studies : Research involving pharmacokinetics showed that the compound could influence the metabolism of co-administered drugs by inhibiting cytochrome P450 enzymes, which is crucial for understanding drug interactions .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(4-phenoxyphenyl)acetonitrile
- 2-Hydroxy-2-(2-phenoxyphenyl)acetonitrile
- 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile
Uniqueness
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is unique due to the specific positioning of the phenoxy group on the benzene ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .
Biological Activity
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, an organic compound with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of approximately 225.24 g/mol, has garnered attention for its diverse biological activities. This compound features a hydroxy group, a phenoxy group, and a nitrile group, which contribute to its potential therapeutic applications. It is primarily derived from natural products such as those found in Streptomyces aureus, indicating its relevance in medicinal chemistry and environmental science.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity . It has been shown to inhibit various bacterial strains, which suggests its potential as a lead compound in the development of new antibiotics. The mechanism of action appears to involve the inhibition of specific enzymes crucial for bacterial survival, leading to cell death.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies indicate that it may induce apoptosis in cancer cells by interacting with molecular targets involved in cell proliferation and survival pathways. The compound's ability to disrupt cellular processes is attributed to its structural features, which allow it to bind effectively to target proteins.
The biological activity of this compound is largely influenced by its interaction with cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C19, and CYP2C9. These enzymes play a critical role in drug metabolism, and the inhibition of these pathways can lead to altered pharmacokinetics of co-administered drugs, suggesting that this compound may have implications for drug-drug interactions when used therapeutically .
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of this compound against various pathogens revealed that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed increased Annexin V staining in treated cells, indicating early apoptosis.
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 (Breast Cancer) | 15 | 35 |
HeLa (Cervical Cancer) | 12 | 40 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions starting from easily accessible precursors. The synthetic route often includes the formation of the phenoxy group followed by nitrilation and hydroxylation steps.
In industrial applications, this compound is explored for use in pharmaceuticals due to its unique combination of functional groups which enhances its biological activity compared to structurally similar compounds.
Environmental Impact and Biodegradation
Research into the biodegradation pathways of pesticides has identified that this compound can be transformed into less harmful metabolites by microbial consortia. For instance, studies have shown that certain bacterial strains can efficiently degrade this compound into non-toxic products, thus contributing to bioremediation efforts in contaminated environments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of hydroxy-substituted phenylacetonitriles typically involves condensation reactions between aldehydes and cyanide sources. For example, analogous compounds like 2-Amino-2-(2-methoxyphenyl)acetonitrile are synthesized via the reaction of substituted benzaldehydes with ammonium acetate and potassium cyanide in ethanol . For this compound, a similar approach could be adapted using 3-phenoxybenzaldehyde and optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) to enhance yield. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are recommended.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR can confirm the presence of the hydroxy group (δ 4.5–5.5 ppm for -OH) and aromatic protons (δ 6.8–7.5 ppm for phenoxyphenyl groups). C NMR will show peaks for the nitrile carbon (~115–120 ppm) and quaternary carbon bearing the hydroxyl group .
- IR : A sharp absorption band near 2240 cm confirms the nitrile group, while a broad peak around 3200–3500 cm indicates the hydroxyl group.
- MS : High-resolution mass spectrometry (HRMS) can determine the molecular ion peak (e.g., [M+H]) and validate the molecular formula.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability data for structurally similar compounds (e.g., 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile) suggest that storage in inert atmospheres (argon or nitrogen) at 2–8°C in amber glass vials minimizes degradation. Avoid exposure to moisture and strong oxidizers, as nitriles can hydrolyze to amides or carboxylic acids under acidic/basic conditions . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life.
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path analysis) guide the design of derivatives or predict reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic structure of the compound, identifying reactive sites (e.g., nitrile or hydroxyl groups). For example, reaction path search methods using quantum chemical calculations (e.g., Gaussian or ORCA software) can predict intermediates in nucleophilic additions or oxidation reactions . This approach reduces experimental trial-and-error by narrowing optimal reaction conditions (e.g., solvent, catalyst).
Q. What strategies resolve contradictions in biological activity data for hydroxy-phenylacetonitrile derivatives?
- Methodological Answer : Discrepancies in biological assays (e.g., cytotoxicity vs. therapeutic potential) may arise from impurities, solvent effects, or assay protocols. For this compound:
- Purification : Use preparative HPLC to ensure >98% purity.
- Dose-Response Studies : Perform IC determinations across multiple cell lines (e.g., HEK293, HeLa) to validate specificity.
- Mechanistic Profiling : Use molecular docking to predict interactions with targets like cytochrome P450 enzymes or kinases, as seen in structurally related nitriles .
Q. How can the environmental and toxicological profile of this compound be systematically evaluated?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423 for oral toxicity in rodents, noting symptoms (e.g., respiratory irritation, H335 ).
- Ecotoxicology : Assess biodegradability via OECD 301F and aquatic toxicity using Daphnia magna assays.
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., phenoxybenzoic acid) in simulated physiological conditions.
Q. Data Gaps and Future Directions
Q. What are the unresolved challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include:
- Byproduct Formation : Optimize stoichiometry (e.g., cyanide:aldehyde ratio) to minimize side reactions.
- Green Chemistry : Replace KCN with safer cyanide sources (e.g., acetone cyanohydrin) .
- Process Safety : Conduct calorimetry (e.g., RC1e) to evaluate exothermic risks during scale-up.
Properties
IUPAC Name |
2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885773 | |
Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39515-47-4, 61826-76-4, 52315-06-7 | |
Record name | α-Cyano-3-phenoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39515-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Phenoxybenzaldehyde cyanohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-hydroxy-m-phenoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-phenoxyphenyl)glycolonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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